molecular formula C19H14ClF3N2O3 B11361932 N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11361932
M. Wt: 410.8 g/mol
InChI Key: SPUVWBXXCKIUQM-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a chloro-substituted phenyl ring, and an oxazole ring. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with an appropriate oxazole derivative under controlled conditions. The reaction is usually carried out in a nonchlorinated organic solvent, inert toward isocyanates, at temperatures ranging from 20°C to 60°C . The intermediate product is then further reacted with p-toluenesulfonic acid in a polar solvent at elevated temperatures to yield the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The chloro and trifluoromethyl groups on the phenyl ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it has been reported to activate the p300 HAT enzyme, which plays a role in gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical properties and reactivity. Its trifluoromethyl and chloro-substituted phenyl groups, along with the oxazole ring, make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C19H14ClF3N2O3

Molecular Weight

410.8 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H14ClF3N2O3/c1-2-27-13-6-3-11(4-7-13)17-10-16(25-28-17)18(26)24-12-5-8-15(20)14(9-12)19(21,22)23/h3-10H,2H2,1H3,(H,24,26)

InChI Key

SPUVWBXXCKIUQM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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